3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core substituted with a 2-chlorobenzyl group at position 3 and a 2-methylbenzyl group at position 4. The chlorobenzyl moiety introduces electron-withdrawing effects, while the methylbenzyl group contributes steric bulk and lipophilicity. Such structural features are critical for modulating bioactivity, solubility, and metabolic stability in medicinal chemistry applications .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-13-6-2-3-7-14(13)10-24-12-21-18-17(19(24)26)22-23-25(18)11-15-8-4-5-9-16(15)20/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTRLUKLNWWNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₂H₁₁ClN₄O
- Molecular Weight : 241.24 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of triazolopyrimidine derivatives often include:
- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Anticonvulsant Properties : Some compounds in this class have shown promise in treating epilepsy.
- Antimicrobial Effects : Certain derivatives demonstrate activity against bacterial and fungal pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines | , |
| Anticonvulsant | Reduction of seizure activity | |
| Antimicrobial | Inhibition of bacterial growth |
The mechanisms underlying the biological activities of this compound can be attributed to several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Neurotransmitter Systems : The anticonvulsant properties may arise from interactions with GABAergic and glutamatergic systems.
- Disruption of Cellular Metabolism : Antimicrobial effects are often linked to interference with bacterial metabolic pathways.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of triazolopyrimidine derivatives in various biological contexts:
- A study conducted by Dadashpour et al. demonstrated that certain triazolo derivatives exhibited potent c-Met kinase inhibition and significant antitumor activity in xenograft models . This suggests that modifications to the triazolopyrimidine structure can enhance anticancer properties.
- Another investigation focused on the anticonvulsant activity of related compounds showed promising results in reducing seizure frequency in animal models . The study indicated that specific structural modifications could lead to enhanced efficacy.
Table 2: Research Findings on Biological Activity
| Study Reference | Activity Evaluated | Key Findings |
|---|---|---|
| Dadashpour et al. | Antitumor Activity | Potent c-Met inhibition; effective in xenografts |
| ResearchGate Study | Anticonvulsant Activity | Significant reduction in seizure frequency |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research has indicated that compounds similar to triazolopyrimidines exhibit significant antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus . The presence of chlorine in the benzyl group may enhance the compound's reactivity and biological activity.
-
Anticancer Potential
- Triazolopyrimidine derivatives have shown promise in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. In vitro studies suggest that this compound may interfere with cancer cell proliferation by targeting specific pathways .
- Anti-inflammatory Effects
Case Studies
- Case Study on Antimicrobial Activity
-
Case Study on Anticancer Activity
- In a recent investigation published in a pharmacological journal, researchers evaluated the anticancer effects of various triazolopyrimidine derivatives, including our compound of interest. The study revealed that these compounds inhibited cell growth in several cancer cell lines by inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with similar triazolopyrimidinones:
Key Observations :
- The target compound has a lower molecular weight than the 2,4-difluoro analog () due to the absence of fluorine atoms.
- Chlorine at the ortho position (target compound) may hinder rotational freedom compared to para-substituted analogs (e.g., ), influencing receptor binding .
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable in the provided evidence, structurally related triazolopyrimidinones exhibit notable bioactivity:
- Anticancer Activity: Compounds with triazolopyrimidinone cores (e.g., ) demonstrated cytotoxicity against MCF-7 and A549 cancer cell lines, with IC50 values comparable to doxorubicin. Substituents like chloro and methyl groups may enhance DNA intercalation or kinase inhibition .
- Antimicrobial Potential: Pyrimidinone derivatives with halogenated benzyl groups (e.g., ) showed moderate activity against bacterial strains, attributed to electron-deficient aromatic systems disrupting microbial membranes .
Research Findings and Challenges
Key Advantages of the Target Compound
- Enhanced Lipophilicity : The 2-methylbenzyl group increases logP compared to polar analogs (e.g., hydroxyl-substituted compounds in ), favoring blood-brain barrier penetration .
- Metabolic Stability : Chlorine at the ortho position may reduce cytochrome P450-mediated oxidation compared to para-substituted derivatives .
Q & A
Q. Table 1. Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Monoclinic (C2/c) | |
| Unit cell dimensions | a = 16.84 Å, b = 11.79 Å, c = 18.83 Å | |
| β angle | 91.7° | |
| Z | 8 |
Q. Table 2. Synthetic Optimization via DoE
| Temperature (°C) | Catalyst (mol%) | Solvent Ratio (AcOH:Ac₂O) | Yield (%) |
|---|---|---|---|
| 80 | 0.3 | 1:1 | 65 |
| 90 | 0.5 | 2:1 | 80 |
| 100 | 0.7 | 1:2 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
